1-hexyl-1H-1,3-benzodiazole-2-thiol
Description
Contextualizing Benzodiazole-2-thiol Derivatives within Heterocyclic Chemistry
1-Hexyl-1H-1,3-benzodiazole-2-thiol belongs to the larger family of benzimidazole (B57391) derivatives. Benzimidazole itself is a heterocyclic aromatic organic compound, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. This core structure is a vital scaffold in medicinal chemistry, appearing in a range of pharmacologically active molecules. mdpi.com The introduction of a thiol group at the 2-position of the benzimidazole ring gives rise to benzimidazole-2-thiol, a versatile building block for the synthesis of more complex heterocyclic systems. nih.gov
The chemistry of benzimidazole-2-thiol is marked by thione-thiol tautomerism, where the compound can exist in two interconverting forms: a thione form (C=S) and a thiol form (C-SH). mdpi.com Spectroscopic evidence, such as 1H-NMR, has shown that the thione form is predominant. mdpi.com The reactivity of this core structure allows for various chemical modifications, including alkylation, which is the process of adding an alkyl group. mdpi.com
Significance of Thiol Moieties and N-Substitution in Functional Molecule Design
The functionality of this compound is significantly influenced by two key features: the thiol group and the N-substitution.
The thiol group (-SH) , also known as a sulfhydryl group, imparts distinct chemical reactivity. wikipedia.org Thiols are the sulfur analogs of alcohols and are known for their nucleophilicity, stemming from the high electron density on the sulfur atom. creative-proteomics.com This makes them capable of participating in a variety of chemical reactions. creative-proteomics.com In biological systems, the thiol group, particularly in the amino acid cysteine, is crucial for protein structure and function, participating in the formation of disulfide bonds that stabilize protein structures. wikipedia.orgnih.gov Thiols also play a vital role in antioxidant defense mechanisms and cellular signaling. creative-proteomics.comnih.gov The ability of thiols to form strong bonds with metals is another key characteristic. creative-proteomics.com
N-substitution , the attachment of an alkyl group (in this case, a hexyl group) to a nitrogen atom of the benzimidazole ring, is a powerful strategy in medicinal chemistry to modulate the properties of a molecule. The introduction of the hexyl group at the N1 position of the benzodiazole ring in this compound significantly impacts its physical and chemical properties. This substitution can influence factors such as solubility, lipophilicity, and the molecule's ability to interact with biological targets. The specific nature of the substituent on the nitrogen atom can fine-tune the electronic and steric properties of the entire molecule, which is a common approach in the design of new therapeutic agents. mdpi.com
Current Research Landscape and Unaddressed Areas in this compound Chemistry
The current research on this compound is primarily centered on its synthesis and basic characterization. The molecular formula of the compound is C13H18N2S, with a molecular weight of 234.36 g/mol . scbt.com While the synthesis of various N-substituted benzimidazole-2-thiol derivatives is a well-established area of research, detailed investigations into the specific applications and reaction mechanisms of the 1-hexyl derivative are less common in publicly available literature.
Much of the existing research focuses on the broader class of benzimidazole-2-thiol and benzothiazole (B30560) derivatives, exploring their potential as:
Antimicrobial and Antifungal Agents: Many benzothiazole derivatives have shown significant antibacterial and antifungal properties. mdpi.com
Anticancer Agents: Substituted benzothiazoles have been investigated for their antitumor activities. chemistryjournal.net
Enzyme Inhibitors: Novel benzimidazole-2-thiol derivatives have been synthesized and evaluated as potent inhibitors of enzymes like α-glucosidase, which is relevant in the context of diabetes. nih.govnih.gov
A significant portion of the research on related compounds involves synthesizing a series of derivatives with different substituents to establish structure-activity relationships. nih.govnih.gov For instance, studies have explored how different groups attached to the benzimidazole or benzothiazole core influence their biological activity. mdpi.comnih.gov
While the foundational knowledge of synthesizing N-alkylated benzodiazole-2-thiols exists, specific and in-depth studies on the reaction kinetics, thermodynamic properties, and a broader screening of the biological activities of this compound appear to be areas that warrant further investigation.
Overview of Scholarly Contributions and Review Scope
Scholarly contributions in this field have laid a strong foundation for understanding the synthesis and general properties of benzodiazole-2-thiol derivatives. Researchers have developed various synthetic methods for N-alkylation and have characterized these compounds using techniques like NMR and mass spectrometry. mdpi.comnih.gov Furthermore, extensive work has been done to explore the pharmacological potential of the broader class of benzimidazole and benzothiazole derivatives, identifying them as promising scaffolds for drug discovery. chemistryjournal.netpcbiochemres.com
This article has focused on providing a detailed and scientifically accurate overview of this compound based on the available chemical literature. The scope has been strictly limited to the chemical nature of the compound, its place within heterocyclic chemistry, and the importance of its functional groups.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H18N2S | scbt.com |
| Molecular Weight | 234.36 g/mol | scbt.com |
Table 2: Related Benzodiazole-2-thiol Derivatives and Their Studied Applications
| Compound Class | Studied Applications | Key Findings | Representative Sources |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase Inhibition | Some derivatives showed excellent inhibitory activity, more potent than the standard drug acarbose. | nih.govnih.gov |
| Substituted Benzothiazoles | Anticancer, Antimicrobial | The nature and position of substituents significantly influence the biological activity. | mdpi.comchemistryjournal.net |
| N-substituted Benzimidazole-2-thiols | Antiradical, Anti-Alzheimer's Agents | Certain derivatives exhibited significant antioxidant and cholinesterase inhibition activities. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-hexyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-2-3-4-7-10-15-12-9-6-5-8-11(12)14-13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWILCAZZKHLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254006 | |
| Record name | 1-Hexyl-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67624-30-0 | |
| Record name | 1-Hexyl-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67624-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexyl-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 Hexyl 1h 1,3 Benzodiazole 2 Thiol
Solid-State Structural Analysis via X-ray Diffraction
X-ray diffraction on single crystals provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. For N-alkylated benzimidazole-2-thiones, this technique confirms the predominance of the thione tautomer in the crystalline form. mdpi.comencyclopedia.pub
The crystal structure of 1-hexyl-1H-1,3-benzodiazole-2-thiol is expected to be heavily influenced by intermolecular hydrogen bonding. The N-H proton of the benzimidazole (B57391) ring and the sulfur atom of the thiocarbonyl group are prime candidates for forming strong N−H···S hydrogen bonds. nih.gov These interactions are a defining feature in the crystal packing of related benzimidazole-2-thiones, often leading to the formation of centrosymmetric dimers or extended one-dimensional chains. nih.gov
| Illustrative Crystallographic Data for this compound | |
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₈N₂S |
| Formula Weight | 234.36 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Key Bond Length (C=S) | ~1.68 Å |
| Key Bond Length (N-C(S)) | ~1.35 Å |
| H-Bond (N-H···S) Distance | ~2.4 - 2.6 Å (H···S) |
| H-Bond (N-H···S) Angle | ~160° - 175° |
| Note: This table presents expected values based on published data for similar structures, such as 1-methyl-1H-benzimidazole-2(3H)-thione and other N-alkylated derivatives, and is for illustrative purposes. nih.govnih.gov |
In the solid state, the benzimidazole ring system is anticipated to be essentially planar. The hexyl substituent, due to its flexibility, can adopt various conformations. However, in a well-ordered crystal, it is common for alkyl chains to adopt a low-energy, all-trans (anti-periplanar) conformation to minimize steric strain. The orientation of the hexyl chain relative to the benzimidazole ring will be dictated by the need to optimize packing efficiency and intermolecular interactions within the crystal lattice.
Solution-State Conformation and Dynamic Behavior Studies by Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For this compound, NMR confirms the molecular connectivity and provides insight into dynamic processes like tautomerism.
While a one-dimensional (1D) ¹H NMR spectrum can identify the presence of the hexyl chain and aromatic protons, complete and unambiguous assignment requires 2D NMR techniques.
¹H-¹H COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities within the hexyl chain (e.g., correlations between CH₂ groups) and within the aromatic ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the straightforward assignment of all protonated carbons in both the hexyl chain and the benzimidazole core.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the connectivity across multiple bonds. It would reveal correlations between the N1-methylene protons of the hexyl group and the C2 (thiocarbonyl) and C7a carbons of the benzimidazole ring, confirming the point of attachment. It is also instrumental in assigning the quaternary carbons (C2, C3a, C7a). researchgate.net
| Expected NMR Chemical Shift Ranges (in CDCl₃) | ||
| Nucleus | Position | Expected δ (ppm) |
| ¹H | N-H | 10.0 - 12.5 (broad) |
| Aromatic (H4-H7) | 7.1 - 7.6 | |
| N-CH₂ (hexyl) | ~4.2 - 4.5 | |
| (CH₂)₄ (hexyl) | 1.2 - 1.9 | |
| CH₃ (hexyl) | ~0.9 | |
| ¹³C | C=S (C2) | 168 - 175 |
| Aromatic (C4-C7) | 110 - 125 | |
| Aromatic (C3a/C7a) | 130 - 140 | |
| N-CH₂ (hexyl) | ~45 | |
| (CH₂)₄ (hexyl) | 22 - 32 | |
| CH₃ (hexyl) | ~14 | |
| Note: These are estimated chemical shift ranges based on data for related benzimidazole-2-thiones and N-alkyl benzimidazoles. mdpi.commdpi.com |
This compound can exist in a tautomeric equilibrium between the thione form (proton on a nitrogen) and the thiol form (proton on the sulfur). In solution, the thione form is overwhelmingly predominant. mdpi.com However, the proton on N1 can potentially exchange with the N3 position. Because the molecule is N1-substituted, this exchange is non-degenerate and would involve two distinct thione structures, but this barrier is generally high.
A more relevant dynamic process is the potential for restricted rotation around the N1-C(hexyl) bond. Dynamic NMR (DNMR), specifically variable-temperature (VT) NMR experiments, can probe such processes. researchgate.net If rotation around a bond is slow on the NMR timescale at low temperatures, separate signals may be observed for atoms that would be equivalent with fast rotation. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at a specific coalescence temperature, and finally sharpen to an averaged signal at higher temperatures. From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net
Heteronuclear NMR provides direct insight into the specific chemical environments of carbon and nitrogen atoms, which is particularly useful for studying tautomerism.
¹³C NMR: The chemical shift of the C2 carbon is highly diagnostic of the tautomeric form. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a characteristic downfield position, typically in the range of 168-175 ppm. mdpi.comnih.gov In the alternative thiol tautomer, this carbon would be an sp² carbon single-bonded to sulfur and two nitrogens (N-C=N), resonating at a significantly more upfield position. The observation of the C2 signal in the ~170 ppm range is definitive evidence for the thione structure in solution. mdpi.com
¹⁵N NMR: While less common, ¹⁵N NMR is a powerful probe for tautomerism. In this compound, two distinct ¹⁵N signals would be expected. One signal corresponds to the protonated, pyrrole-type nitrogen (N1), and the other to the unprotonated, imine-type or pyridine-type nitrogen (N3). encyclopedia.pubbeilstein-journals.org This confirms the "blocked" tautomeric state due to the N-alkylation and provides direct evidence of the proton's location on the nitrogen framework. beilstein-journals.org
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the detailed structural characterization of molecules. These methods provide a unique "molecular fingerprint" by probing the vibrational modes of chemical bonds. For this compound, these techniques offer insights into the presence and environment of its key functional groups.
Detailed Band Assignment and Interpretation
The vibrational spectrum of this compound can be interpreted by assigning observed absorption (FTIR) and scattering (Raman) bands to specific molecular vibrations. These assignments are often supported by computational methods and by comparing the spectra with those of related benzimidazole derivatives. mdpi.comnih.govresearchgate.netnih.gov
Key vibrational modes for this compound include:
N-H Stretching: In the solid state, the N-H stretching vibration of the benzimidazole ring is typically observed as a broad band in the FTIR spectrum, often in the region of 3400-3450 cm⁻¹. researchgate.netmdpi.com This broadening is indicative of intermolecular hydrogen bonding.
C-H Stretching: The aromatic C-H stretching vibrations of the benzene (B151609) ring usually appear in the 3100-3000 cm⁻¹ region. mdpi.comnih.gov The aliphatic C-H stretching vibrations of the hexyl group are expected in the 2960-2850 cm⁻¹ range.
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key indicator for the thione tautomer. This band is typically found in the 1200-1050 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations.
C=N Stretching: The stretching vibration of the C=N bond within the imidazole (B134444) ring is expected in the 1650-1550 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations are typically observed in the 1400-1200 cm⁻¹ range.
Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations of the benzimidazole ring system occur at lower frequencies, providing a detailed fingerprint of the heterocyclic core. nih.gov
Table 1: Tentative Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3425 | ν(N-H) | N-H Stretching |
| 3100-3000 | ν(C-H) | Aromatic C-H Stretching |
| 2955, 2865 | ν(C-H) | Asymmetric and Symmetric CH₂ Stretching |
| 2925, 2855 | ν(C-H) | Asymmetric and Symmetric CH₃ Stretching |
| ~1620 | ν(C=N) | C=N Stretching |
| ~1450 | δ(C-H) | CH₂ Bending (Scissoring) |
| ~1350 | ν(C-N) | C-N Stretching |
| ~1100 | ν(C=S) | C=S Stretching |
| ~740 | γ(C-H) | Out-of-plane C-H Bending |
Complementary Computational Vibrational Spectroscopy
To enhance the accuracy of vibrational assignments, experimental FTIR and Raman data are often complemented by computational methods, such as Density Functional Theory (DFT). chimia.chresearchgate.net These calculations, often performed using basis sets like B3LYP/6-311++G(d,p), can predict the vibrational frequencies and intensities of a molecule in its optimized geometric structure. mdpi.comnih.gov
The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. researchgate.netnih.govnih.gov The Potential Energy Distribution (PED) analysis, derived from these computations, provides a quantitative measure of the contribution of individual internal coordinates to each normal mode of vibration, allowing for a more precise and unambiguous assignment of the observed spectral bands. nih.gov For complex molecules like this compound, this computational approach is invaluable for resolving ambiguities in band assignments that arise from the coupling of various vibrational modes. nih.gov
Electronic Structure Probes via UV-Vis and Fluorescence Spectroscopy
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. These techniques provide information about the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and how these are influenced by the molecular environment.
Absorption and Emission Characteristics and Quantum Yields
The UV-Vis absorption spectrum of benzimidazole derivatives is typically characterized by π-π* transitions within the aromatic system. dergipark.org.tr For this compound, absorption bands are expected in the ultraviolet region. In a solvent like acetonitrile, 1H-benzimidazole itself shows absorption maxima around 270 nm and 278 nm. researchgate.net The introduction of the hexyl and thiol groups may cause a slight shift in the position and intensity of these bands.
Table 2: Expected Electronic Absorption and Emission Properties of this compound
| Parameter | Expected Range | Technique |
| Absorption Maximum (λabs) | 270 - 290 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 10³ - 10⁴ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Emission Maximum (λem) | > 300 nm | Fluorescence Spectroscopy |
| Quantum Yield (Φf) | Variable | Fluorescence Spectroscopy |
Solvatochromic Effects and Environmental Responsiveness of Electronic Transitions
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence bands as the polarity of the solvent is varied. icm.edu.plbibliotekanauki.plresearchgate.net This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. By studying the solvatochromic behavior of this compound, it is possible to gain insights into the nature of its electronic transitions and the change in its dipole moment upon excitation. icm.edu.plbibliotekanauki.pl
For instance, a bathochromic (red) shift in the absorption maximum with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift indicates that the ground state is more polar. Studies on similar benzimidazole-based betaines have demonstrated significant solvatochromic shifts, indicating a substantial change in charge distribution upon electronic excitation. icm.edu.plbibliotekanauki.pl The analysis of these shifts, often using models that correlate the transition energy with solvent parameters like dielectric constant and refractive index, can provide quantitative estimates of the ground and excited state dipole moments. researchgate.netacs.org This environmental sensitivity makes such compounds interesting for applications as molecular probes.
Computational Chemistry and Theoretical Investigations of 1 Hexyl 1h 1,3 Benzodiazole 2 Thiol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-hexyl-1H-1,3-benzodiazole-2-thiol, DFT calculations are instrumental in determining its optimized molecular geometry and understanding its electronic properties. These studies often employ basis sets like B3LYP/6-31G+(d,p) to achieve a balance between accuracy and computational cost. nih.gov
The geometry optimization process calculates the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the hexyl group on the benzimidazole-2-thiol core.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov For molecules with donor-acceptor characteristics, such as those containing both electron-donating (hexyl group) and electron-withdrawing (benzothiazole) moieties, this analysis can reveal potential charge transfer interactions within the molecule. academie-sciences.fr The distribution of HOMO and LUMO across the molecular structure highlights the regions most likely to be involved in chemical reactions.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters
| Parameter | Value (Hartree) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
Theoretical calculations for similar molecules suggest that the energy gap can be indicative of the molecule's softness and reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are essential for predicting and interpreting the spectroscopic properties of molecules. These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic behavior.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), are performed to aid in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR spectra. researchgate.net
For benzimidazole (B57391) derivatives, the calculated 1H and 13C NMR chemical shifts can be compared with experimental data to assign signals to specific atoms within the molecule. researchgate.netmdpi.com This is particularly useful for complex structures where signal overlap or tautomerism can complicate spectral interpretation. researchgate.netdoaj.orgresearchgate.net The presence of the hexyl group will introduce characteristic signals in the aliphatic region of the NMR spectrum, and calculations can help to precisely assign these.
Table 2: Predicted and Experimental 13C NMR Chemical Shifts for Benzimidazole Moieties
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | Data not available | ~167.6 |
| C3a/C7a | Data not available | ~131.9 / ~130.7 |
| C4/C7 | Data not available | ~109.6 / ~109.3 |
| C5/C6 | Data not available | ~122.2 / ~122.1 |
Note: Experimental values are for a similar compound, 1-ethylbenzimidazolidine-2-thione in DMSO-d6. mdpi.com The precise shifts for the title compound may vary.
Theoretical vibrational analysis provides a set of vibrational frequencies and their corresponding intensities, which can be correlated with experimental infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies. academie-sciences.fr These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.
The simulated spectra help in assigning the observed vibrational bands to specific functional groups and vibrational modes of the molecule, such as C-H stretching, N-H bending, and C=S stretching. This detailed assignment provides a deeper understanding of the molecular structure and bonding in this compound.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The flexibility of the hexyl group in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and understand the energy landscape that governs their interconversion.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of flexible molecules. nih.govmdpi.com MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational landscape. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the lifetimes of different conformations. mdpi.com
Tautomeric Equilibria and Interconversion Pathways (Thiol-Thione Isomerism)
The molecular structure of this compound, a derivative of 2-mercaptobenzimidazole (B194830), is characterized by the potential for prototropic tautomerism. This phenomenon involves the migration of a proton, leading to two distinct isomers: the thione form and the thiol form. In the context of this compound, the hexyl group is fixed to one of the nitrogen atoms, meaning the tautomerism involves the proton on the second nitrogen and the sulfur atom. The two tautomeric forms are 1-hexyl-1,3-dihydro-2H-benzimidazole-2-thione and 2-(hexylthio)-1H-benzimidazole.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics and kinetics of this equilibrium. While direct computational data for the 1-hexyl derivative is not extensively published, robust theoretical investigations on the parent molecule, 2-mercaptobenzimidazole, provide a foundational understanding. researchgate.netsioc-journal.cn These studies consistently show that the thione tautomer is energetically more stable than the thiol tautomer. researchgate.netsioc-journal.cnuc.pt This stability is observed both in the gas phase and in various solvents. sioc-journal.cn
The interconversion between the thione and thiol forms is not a spontaneous process due to a significant energy barrier. Theoretical calculations on related molecules like 2-mercaptoimidazole (B184291) have shown that direct intramolecular proton transfer has a very high activation energy, making it an unlikely pathway. researchgate.net Instead, the conversion is often facilitated by a solvent-assisted mechanism. sioc-journal.cn Molecules of a protic solvent, such as water or methanol (B129727), can form a hydrogen-bonded bridge between the nitrogen and sulfur atoms. This arrangement creates a six-membered transition state, which significantly lowers the activation energy for the proton transfer. researchgate.netsioc-journal.cn
The preference for the thione form can be attributed to the electronic structure and bond energies within the molecule. The thione form contains a carbon-sulfur double bond (C=S) and a carbon-nitrogen single bond, which is a more stable arrangement compared to the carbon-sulfur single bond and carbon-nitrogen double bond (C=N) present in the thiol tautomer.
| Parameter | Thione Tautomer | Thiol Tautomer | Finding |
| Relative Stability | More Stable | Less Stable | The thione form is the predominant and more stable species in the gas phase. sioc-journal.cn |
| Interconversion Pathway | High energy barrier for direct transfer | High energy barrier for direct transfer | Solvent-assisted proton transfer via hydrogen-bonded complexes is the more favorable pathway. sioc-journal.cn |
| Activation Energy | Lower with solvent assistance | Lower with solvent assistance | The presence of water or methanol molecules significantly reduces the energy barrier for interconversion. researchgate.net |
Chemical Reactivity and Transformation Pathways of 1 Hexyl 1h 1,3 Benzodiazole 2 Thiol
Thiol-Group Reactivity and Derivatives
The sulfur atom in 1-hexyl-1H-1,3-benzodiazole-2-thiol is the most reactive site for a variety of chemical transformations. Although often depicted as a thiol, it exists in tautomeric equilibrium with the 1-hexyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione form. The N-substitution shifts the equilibrium, but reactivity characteristic of both forms, particularly the highly nucleophilic thiolate anion, is observed.
The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide-linked dimer, bis(1-hexyl-1H-benzo[d]imidazol-2-yl) disulfide. This reaction is a common pathway for many thiols.
Stronger oxidation can further elevate the oxidation state of the sulfur atom. While specific studies on the 1-hexyl derivative are not prevalent, the chemistry of related thiol-containing heterocycles suggests that oxidation with reagents like potassium permanganate (B83412) or peroxy acids can yield the corresponding sulfoxide (B87167) (1-hexyl-1H-benzo[d]imidazole-2-sulfoxide) and subsequently the sulfone (1-hexyl-1H-benzo[d]imidazole-2-sulfone). chemrxiv.orgnih.gov The study of protein thiols has shown that they can be oxidized to a range of derivatives including sulfenic, sulfinic, and sulfonic acids, indicating the broad scope of sulfur oxidation. nih.gov
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent (Example) | Resulting Sulfur Oxidation State | Product Name |
| Iodine (I₂) / Air | Disulfide | Bis(1-hexyl-1H-benzo[d]imidazol-2-yl) disulfide |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | 1-Hexyl-1H-benzo[d]imidazole-2-sulfoxide |
| Potassium Permanganate (KMnO₄) | Sulfone | 1-Hexyl-1H-benzo[d]imidazole-2-sulfone |
The sulfur atom, particularly in its thiolate form, is a potent nucleophile and readily undergoes S-alkylation and S-acylation reactions. These reactions are synthetically valuable for introducing a wide range of functional groups. Alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base proceeds efficiently to yield 2-(alkylthio)-1-hexyl-1H-benzo[d]imidazoles. Similarly, acylation with acyl chlorides or anhydrides produces the corresponding 2-(acylthio) derivatives. researchgate.net
Research on related benzimidazole-2-thione derivatives has demonstrated that alkylation is a common transformation. researchgate.net The choice of base and solvent can be critical in directing the reaction exclusively to the sulfur atom, avoiding potential N-alkylation in related systems where the N1 position is unsubstituted.
Table 2: Examples of S-Alkylation and S-Acylation Reactions
| Reagent Type | Specific Reagent | Product Class |
| Alkyl Halide | Methyl Iodide | 1-Hexyl-2-(methylthio)-1H-benzo[d]imidazole |
| Alkyl Halide | Benzyl Bromide | 1-Hexyl-2-(benzylthio)-1H-benzo[d]imidazole |
| Acyl Chloride | Acetyl Chloride | S-(1-Hexyl-1H-benzo[d]imidazol-2-yl) ethanethioate |
| Acyl Anhydride | Acetic Anhydride | S-(1-Hexyl-1H-benzo[d]imidazol-2-yl) ethanethioate |
The nucleophilicity of the sulfur atom allows it to participate in various nucleophilic addition and substitution reactions. It can add to activated double and triple bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition).
Furthermore, the thiolate anion is an effective nucleophile in nucleophilic aromatic substitution (SNAr) reactions, capable of displacing leaving groups (e.g., halides) from electron-deficient aromatic or heteroaromatic rings. chemrxiv.org Studies on the reaction of 2-halopyridinium compounds with various thiols have shown that these SNAr reactions can proceed efficiently, sometimes even at room temperature, highlighting the high reactivity of the thiol nucleophile. chemrxiv.org An unprecedented reaction pathway involving the nucleophilic attack of a benzothiazole-2-thiol at a selenium atom has also been reported, showcasing the versatility of this functional group in attacking various electrophilic centers. mdpi.com
Reactivity at the Benzodiazole Core: Electrophilic and Nucleophilic Aromatic Substitutions
The benzodiazole ring system possesses a distinct reactivity pattern towards aromatic substitution. The benzene (B151609) ring portion can undergo both electrophilic and nucleophilic substitution, with the outcome directed by the electron-donating or -withdrawing nature of the fused imidazole-thione moiety.
Electrophilic Aromatic Substitution (EAS)
The benzimidazole (B57391) ring system as a whole influences the reactivity of the benzene portion. The thione group (C=S) acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to benzene. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.eduyoutube.com The substitution is generally directed to the 5- and 6-positions (equivalent in the absence of other substituents), which are para to the ring-junction carbons and less deactivated than the 4- and 7-positions. msu.edu
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product Position |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 6-Nitro derivatives |
| Bromination | Br₂, FeBr₃ | 5-Bromo and 6-Bromo derivatives |
| Sulfonation | SO₃, H₂SO₄ | 1-Hexyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonic acid |
Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur on the benzene ring, a strong electron-withdrawing group and a good leaving group must be present on the ring. nih.govnih.govresearchgate.net For instance, if a nitro group were installed at the 5-position and a halogen at the 6-position, the halogen could be susceptible to displacement by a strong nucleophile. The mechanism of SNAr reactions is often debated, with evidence for both stepwise (via a Meisenheimer complex) and concerted pathways depending on the specific substrates and reaction conditions. nih.govnih.gov
Ring-Opening and Cycloaddition Reactions
While less common, the benzimidazole ring system can participate in ring-opening and cycloaddition reactions under specific, often harsh, conditions. For example, treatment with strong bases at high temperatures can potentially lead to cleavage of the imidazole (B134444) ring.
More synthetically relevant are intramolecular cyclization reactions. For instance, if a suitable electrophilic center is introduced via an N-alkyl chain (not the case for the N-hexyl group) or an S-alkyl chain, intramolecular cyclization can lead to the formation of new fused ring systems. A study on related benzimidazole-thiones showed that bromoalkylated derivatives could undergo intramolecular heterocyclization to form thiazino[3,2-a]benzimidazole derivatives. researchgate.net This highlights the potential for the thiol group to act as an internal nucleophile in cycloaddition-type pathways.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound has not been extensively studied. However, the presence of the aromatic benzimidazole chromophore and the thiol group suggests potential for interesting photochemical reactivity. Aromatic heterocycles can undergo various photochemical transformations, including photoisomerization, photocyclization, and photoinduced electron transfer (PET). mdpi.com
Studies on other heterocyclic systems, such as naphthalimides, have shown they can engage in PET processes, generating reactive intermediates upon irradiation. mdpi.com It is plausible that the benzimidazolethione core could act as a photosensitizer or participate in electron transfer processes with suitable donors or acceptors in its excited state. The thiol group itself could also be involved in photochemical reactions, such as photo-oxidation or the generation of thiyl radicals. However, detailed studies are required to elucidate the specific excited-state dynamics and photochemical transformation pathways for this compound.
Reaction Kinetics and Mechanistic Studies (e.g., in-situ spectroscopy, stopped-flow techniques)
While specific kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of the broader class of benzimidazole-2-thiols and other aromatic thiols has been investigated using various advanced techniques. These studies provide a framework for understanding the potential kinetic behavior and reaction mechanisms of the title compound.
In-situ Spectroscopy
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring the real-time progress of chemical reactions. mdpi.com By tracking the disappearance of reactant peaks and the appearance of product peaks, one can obtain kinetic data and identify transient intermediates. For the S-alkylation of this compound, in-situ FTIR could be employed to monitor the consumption of the C=S bond vibration and the formation of new C-S bond-related absorptions, providing insights into the reaction rate and mechanism under various conditions. researchgate.netrrpharmacology.ruresearchgate.net
Stopped-Flow Techniques
For very fast reactions, such as those involving highly reactive intermediates or radical species, stopped-flow spectroscopy is an invaluable technique. nih.gov This method allows for the rapid mixing of reactants and the observation of the subsequent reaction on a millisecond timescale. For instance, the oxidation of thiols, which can proceed through radical intermediates, has been studied using stopped-flow methods to determine the rate constants for the individual steps of the reaction. nih.gov A similar approach could be used to investigate the kinetics of oxidation of this compound, providing data on the formation and decay of any thiyl radical intermediates.
Kinetic Data for Structurally Related Thiols
To provide a context for the potential reactivity of this compound, the following table presents kinetic data for the reactions of other thiol compounds. It is important to note that these values are for different reactions and conditions, but they illustrate the range of reactivities that thiols can exhibit.
| Thiol Compound | Reaction | Rate Constant (k) | Conditions |
| Glutathione | Reaction with superoxide (B77818) radical | 1.8 x 10⁵ M⁻¹s⁻¹ | EPR spin-trapping |
| Cysteine | Reaction with horseradish peroxidase Compound II | 11-1600 M⁻¹s⁻¹ | Stopped-flow spectrophotometry |
| Thiophenol | Reaction with horseradish peroxidase Compound I | 10⁴-10⁷ M⁻¹s⁻¹ | Stopped-flow spectrophotometry |
| 2-Sulfonatoethanethiolate | Thiol-thioester exchange with S-methyl thioacetate | 1.7 M⁻¹s⁻¹ | pH 7, 23°C |
This table presents data for illustrative purposes from studies on other thiol compounds to indicate the general magnitude of reaction rates. nih.govnih.govresearchgate.net Specific kinetic data for this compound is not available.
Mechanistic Insights from Computational Studies
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) have been employed to investigate the reaction mechanisms of benzimidazole derivatives. nih.govrsc.orgnih.govresearchgate.net Such studies can provide valuable information on:
Tautomeric Equilibria: DFT calculations can predict the relative stabilities of the thione and thiol tautomers of this compound, which is crucial for understanding its reactivity.
Reaction Pathways: The energy profiles of potential reaction pathways, such as S-alkylation or oxidation, can be calculated to determine the most likely mechanism and identify the transition state structures.
Electronic Properties: Calculation of molecular orbitals (e.g., HOMO and LUMO) and charge distributions can help to rationalize the observed regioselectivity and nucleophilicity of the compound.
For example, DFT studies on similar benzimidazole systems have confirmed the stability of specific conformers and have been used to analyze the nature of non-covalent interactions that can influence reaction pathways. nih.gov
Coordination Chemistry and Metal Complexation with 1 Hexyl 1h 1,3 Benzodiazole 2 Thiol As a Ligand
Ligand Design Principles and Coordination Modes of Benzodiazole-2-thiols
The coordination behavior of 1-hexyl-1H-1,3-benzodiazole-2-thiol is rooted in the fundamental properties of the benzimidazole-2-thiol scaffold. This class of ligands can exist in two tautomeric forms: the thione form and the thiol form. This allows for versatile binding to metal centers through either the sulfur or nitrogen atoms, or both. The presence of multiple potential donor sites facilitates various coordination patterns.
Benzodiazole-2-thiol and its derivatives are well-documented to exhibit diverse coordination modes, acting as ambidentate ligands.
Monodentate Coordination: In its simplest coordination mode, the ligand binds to a metal center through a single atom. For N-substituted benzodiazole-2-thiols, coordination typically occurs via the exocyclic sulfur atom, forming a metal-thiolate bond. This is common when the ligand is in its deprotonated (thiolate) form. Alternatively, coordination can occur through the imine nitrogen atom (N3), particularly when the ligand remains neutral. For instance, in complexes like dichlorobis[1-(trimethylsilyl)methyl-1H-benzimidazole-N3]cobalt(II), the ligand coordinates solely through the N3 nitrogen. researchgate.net
Bidentate Coordination: Bidentate coordination involves the ligand binding to a metal center through two donor atoms simultaneously, forming a chelate ring. For benzodiazole-2-thiol derivatives, this often involves the sulfur atom and the imine nitrogen (N3). This N,S-chelation is a common motif, leading to stable five-membered ring structures with the metal ion. This mode is frequently observed in complexes with transition metals.
Bridging Coordination: Beyond simple chelation, these ligands can also act as bridging units connecting two or more metal centers. The sulfur atom, with its multiple lone pairs, can bridge two metal ions (μ2-S). This can lead to the formation of dimeric or polymeric structures. For example, dimeric species have been observed where two metal atoms are connected through phenolate (B1203915) bridges in related benzimidazole (B57391) complexes, a structural motif that could be replicated with thiolate bridges. rsc.org
The specific coordination pattern adopted depends on several factors, including the nature of the metal ion (hard/soft acid character), the reaction conditions, the stoichiometry, and the presence of co-ligands.
The substitution at the N1 position with a hexyl group has a significant impact on the coordination chemistry of the ligand compared to the unsubstituted 1H-benzo[d]imidazole-2(3H)-thione.
Steric Hindrance: The hexyl group is a relatively bulky and flexible alkyl chain. This steric bulk can influence the coordination geometry around the metal center by preventing the close approach of other ligands or solvent molecules. It can favor lower coordination numbers and may hinder the formation of certain polymeric structures that are accessible to less hindered ligands. The flexibility of the hexyl chain, however, may allow it to adopt conformations that minimize steric clash.
Electronic Effects: As an alkyl group, the hexyl substituent is electron-donating. This inductive effect increases the electron density on the benzimidazole ring system, which can enhance the basicity of both the N3 nitrogen and the exocyclic sulfur atom. This enhanced donor strength can lead to stronger metal-ligand bonds.
Solubility: The nonpolar hexyl chain significantly increases the ligand's solubility in organic solvents. This is a practical advantage, facilitating the synthesis and crystallization of metal complexes in non-aqueous media. researchgate.net
The combination of these effects means that this compound is expected to form stable, discrete molecular complexes with many transition metals, where its steric profile plays a key role in defining the final structure.
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an organic solvent. nih.gov The deprotonation of the thiol group is often a key step, which can be achieved by adding a base or by the basicity of the metal salt's anion itself.
A typical synthetic route involves dissolving the ligand and a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Co(II), Ni(II), Zn(II)) in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then stirred, often with gentle heating, to promote the reaction and subsequent precipitation or crystallization of the complex. nih.gov
While specific crystal structures for complexes of this compound are not widely reported in the surveyed literature, the structural characteristics can be inferred from related N-substituted benzimidazole complexes. For related systems, X-ray diffraction has revealed a variety of structures.
For example, cobalt(II) complexes with N-substituted benzimidazoles have been shown to adopt distorted tetrahedral geometries, as in dichlorobis[1-(trimethylsilyl)methyl-1H-benzimidazole-N3]cobalt(II). researchgate.net Dimeric species are also known, such as those formed with cobalt and nickel, where two metal centers are bridged. rsc.org Monomeric copper complexes with a pentacoordinated [N4O] environment have also been characterized. rsc.org
For this compound, one would anticipate that its complexes with divalent transition metals like Co(II), Ni(II), and Zn(II) might adopt tetrahedral or square planar geometries, depending on the metal. A common structural unit would likely be [M(L)2X2], where L is the benzodiazole ligand and X is an anionic co-ligand like a halide. The bulky hexyl groups would likely orient themselves to minimize steric interactions within the crystal lattice.
Table 1: Expected Coordination Geometries in Transition Metal Complexes of N-Alkyl-benzodiazole Ligands
| Metal Ion | Typical Coordination Number | Common Geometry | Example from Related Systems |
| Co(II) | 4 | Distorted Tetrahedral | [Co(L)2Cl2] researchgate.net |
| Ni(II) | 4, 6 | Square Planar, Octahedral | [NiL(bpy)]2 (dimer) rsc.org |
| Cu(II) | 4, 5 | Distorted Square Planar, Square Pyramidal | [CuL(phen)] (monomer) rsc.org |
| Zn(II) | 4 | Tetrahedral | [Zn(L)2(OAc)2] nih.gov |
Note: This table is illustrative and based on data for related benzimidazole ligands. The actual geometry for this compound complexes may vary.
Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the C=S (thione) and C=N (imine) groups. Upon coordination to a metal through the sulfur atom, the ν(C=S) band is expected to shift to a lower wavenumber due to the weakening of the C=S double bond character. Similarly, if coordination occurs through the imine nitrogen, the ν(C=N) vibration will also shift, typically to a lower frequency. nih.gov The disappearance of the N-H stretching band present in the unsubstituted parent ligand is a key feature of N1-substituted derivatives like the hexyl compound.
UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with d-electrons (e.g., Cu(II), Co(II), Ni(II)), UV-Vis spectroscopy can reveal d-d electronic transitions. The position and intensity of these bands provide information about the coordination geometry around the metal ion. For instance, tetrahedral Co(II) complexes typically show characteristic absorption bands in the visible region.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Co(II), EPR spectroscopy is a powerful tool. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed insights into the nature of the metal's coordination environment, the identity of the donor atoms, and the degree of covalency in the metal-ligand bonds.
Main Group and Lanthanide/Actinide Metal Coordination Studies
The coordination chemistry of benzodiazole-2-thiol derivatives has been predominantly focused on transition metals. Research on the complexation of this compound with main group metals (like Pb, Sn, or Bi) and with lanthanide or actinide metals is less common in the available literature.
Given the soft nature of the thiolate sulfur donor, this ligand would be expected to form stable complexes with softer main group metal ions according to Hard and Soft Acid-Base (HSAB) theory. The coordination chemistry with lanthanides and actinides, which are typically hard Lewis acids, might be less favorable with the soft sulfur donor but could potentially be forced through the harder N-donor site under specific conditions. Further research is needed to explore these areas systematically.
Electronic, Magnetic, and Photophysical Properties of Metal Complexes
The electronic, magnetic, and photophysical properties of metal complexes are intricately linked to the nature of the ligand, the central metal ion, and the resulting geometry of the complex. For complexes involving ligands like this compound, these properties are of significant interest for potential applications in materials science and sensor technology.
Electronic Properties: The electronic spectra of transition metal complexes provide valuable insights into their geometric and electronic structures. In complexes with ligands analogous to this compound, such as other substituted benzimidazoles and benzothiazoles, the UV-Vis spectra typically exhibit intraligand transitions as well as ligand-to-metal charge transfer (LMCT) and d-d transitions.
The intraligand transitions, usually observed in the ultraviolet region, are attributed to π → π* and n → π* electronic transitions within the benzodiazole ring system. The position and intensity of these bands can be influenced by the nature of the metal ion and the solvent. Upon coordination to a metal ion, the absorption bands of the ligand often show a bathochromic (red) or hypsochromic (blue) shift, providing evidence of complex formation.
The d-d transitions, which arise from the splitting of the d-orbitals of the metal ion in the ligand field, are typically observed in the visible region. The energy and number of these bands are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). For instance, in related copper(II) complexes, broad d-d transition bands are often observed, which can be attributed to the Jahn-Teller effect.
Magnetic Properties: Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a metal complex, which in turn provides information about the oxidation state and stereochemistry of the central metal ion.
The magnetic moments of complexes with ligands similar to this compound are dependent on the specific transition metal. For example, complexes of diamagnetic metal ions like Zn(II) and Cd(II) are expected to be diamagnetic. In contrast, complexes with paramagnetic metal ions such as Cu(II), Ni(II), and Co(II) will exhibit magnetic moments corresponding to the number of their unpaired electrons. For instance, monomeric Cu(II) complexes typically show magnetic moments around 1.73 B.M., consistent with one unpaired electron. Deviations from this value can suggest the presence of magnetic exchange interactions in polynuclear complexes.
Interactive Data Table: Magnetic Moments of Representative Metal Complexes with Related Ligands
| Metal Ion | Ligand | Observed Magnetic Moment (B.M.) | Inferred Geometry |
| Cu(II) | 2-(methylthio)-1H-benzo[d]imidazole | 1.82 | Distorted Octahedral |
| Ni(II) | 2-mercaptobenzothiazole (B37678) | 2.95 | Octahedral |
| Co(II) | 2-aminobenzothiazole | 4.50 | Tetrahedral |
| Mn(II) | 2-mercaptobenzimidazole (B194830) | 5.85 | Octahedral |
Note: This table presents representative data from studies on analogous compounds to illustrate the expected magnetic properties.
The emission properties are largely dictated by the nature of the ligand and the metal ion. Luminescence can originate from intraligand transitions, metal-to-ligand charge transfer (MLCT) states, or ligand-to-metal charge transfer (LMCT) states. For instance, zinc(II) and cadmium(II) complexes with benzothiazole-derived ligands have been shown to exhibit fluorescence, which is often attributed to ligand-centered π* → π or π* → n transitions. The emission intensity and wavelength can be tuned by modifying the substituents on the ligand and by the choice of the metal ion. The heavy atom effect of the metal can also promote intersystem crossing, leading to phosphorescence.
Catalytic Applications of Derived Metal Complexes (Homogeneous and Heterogeneous Catalysis)
Metal complexes derived from benzimidazole and benzothiazole (B30560) ligands have demonstrated significant potential as catalysts in a variety of organic transformations, functioning in both homogeneous and heterogeneous systems. It is plausible that complexes of this compound would exhibit similar catalytic activities.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of related ligands have been successfully employed in a range of reactions, including:
Oxidation Reactions: Complexes of transition metals like cobalt, manganese, and copper with benzimidazole-derived ligands have been investigated as catalysts for the oxidation of alcohols, aldehydes, and hydrocarbons. The catalytic cycle often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the metal center.
Reduction Reactions: Certain metal complexes can catalyze reduction reactions, such as the hydrogenation of unsaturated compounds. The ligand plays a crucial role in stabilizing the metal center and influencing the selectivity of the reaction.
Coupling Reactions: Palladium and copper complexes with N-heterocyclic carbene (NHC) and thiol-containing ligands have been widely used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form carbon-carbon and carbon-heteroatom bonds. The this compound ligand could potentially act as a precursor to an NHC or coordinate through its sulfur atom, making its complexes candidates for such catalytic applications.
Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant effort has been directed towards the development of heterogeneous catalysts. Metal complexes can be immobilized on solid supports, such as polymers, silica, or magnetic nanoparticles, to create robust and reusable catalysts.
Complexes of ligands analogous to this compound have been supported on various materials and have shown excellent activity and stability in reactions such as:
Knoevenagel Condensation: This is a base-catalyzed reaction for the formation of a new C=C bond. Heterogenized metal complexes can provide the necessary basic sites for the reaction to proceed efficiently.
Henry Reaction (Nitroaldol Reaction): The formation of β-nitro alcohols through the reaction of a nitroalkane and an aldehyde can be catalyzed by supported metal complexes.
C-S Cross-Coupling Reactions: The formation of thioethers through the coupling of aryl halides and thiols is an important transformation in organic synthesis, and supported palladium or copper complexes have been shown to be effective catalysts.
The reusability of these heterogeneous catalysts is a key advantage, often allowing for multiple reaction cycles with minimal loss of activity.
Interactive Data Table: Catalytic Activity of Representative Metal Complexes in Various Reactions
| Metal Complex | Reaction Type | Substrates | Product | Catalyst Type |
| [Cu(2-mercaptobenzothiazole)₂] | Oxidation | Benzyl (B1604629) alcohol | Benzaldehyde | Homogeneous |
| Supported Pd-benzimidazole complex | Suzuki Coupling | Phenylboronic acid, Iodobenzene | Biphenyl | Heterogeneous |
| [Co(2-aminobenzothiazole)₂Cl₂] | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | Homogeneous |
| Fe₃O₄@SiO₂-benzimidazole-Cu(II) | Henry Reaction | Benzaldehyde, Nitromethane | 1-Phenyl-2-nitroethanol | Heterogeneous |
Note: This table provides examples of catalytic applications using metal complexes of structurally similar ligands.
Applications of 1 Hexyl 1h 1,3 Benzodiazole 2 Thiol in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
While direct research on 1-hexyl-1H-1,3-benzodiazole-2-thiol for electronic applications is not extensively documented, the properties of similar organic molecules provide a basis for evaluating its potential. The performance of organic electronic devices is fundamentally linked to the molecular structure, ordering, and intermolecular interactions within the active thin films.
The efficiency of charge transport in organic semiconductor thin films is critically dependent on the formation of well-ordered crystalline domains. For a material like this compound, the π-conjugated benzimidazole (B57391) core would serve as the primary pathway for charge hopping between molecules. The charge carrier mobility in such materials is significantly affected by molecular packing and alignment. mdpi.comresearchgate.net
The hexyl group attached to the nitrogen atom plays a crucial role in this context. It enhances the material's solubility, which is essential for solution-based processing techniques like spin-coating or bar-coating. mdpi.com Furthermore, the alkyl chain influences the self-assembly properties of the molecules, which dictates the final morphology and crystallinity of the thin film. mdpi.com In analogous systems, such as poly(3-hexylthiophene) (P3HT), the alkyl chains mediate the intermolecular spacing and π-stacking, which are paramount for efficient charge transport. researchgate.netsioc-journal.cn It is hypothesized that the hexyl group in this compound would similarly influence its film-forming properties, potentially enabling the creation of ordered layers suitable for charge transport.
In the context of OLEDs and OPVs, the electronic properties of the active materials are key. The benzimidazole moiety is known for its electron-transporting capabilities, making its derivatives potential candidates for electron transport layers (ETLs) or host materials in OLEDs. For this compound to be effective, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels would need to align appropriately with other materials in the device stack to ensure efficient charge injection, transport, and recombination (in OLEDs) or separation (in OPVs).
While specific studies on this compound are scarce, the general approach involves engineering molecules with appropriate energy levels and high charge carrier mobility. mdpi.com The development of new materials for these technologies often involves synthesizing derivatives of core structures like benzimidazole and evaluating their performance, a path for which this compound could be a candidate.
Corrosion Inhibition Mechanisms and Surface Adsorption Studies
The most well-documented application for benzimidazole-thiol derivatives is in the field of corrosion prevention. These molecules are highly effective at protecting various metals, such as steel and copper, from corrosive environments, particularly acidic solutions. nih.govnih.govresearchgate.net The inhibitive action stems from the strong adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net
The effectiveness of this compound as a corrosion inhibitor is attributed to the multiple active sites within its structure. The molecule adsorbs onto the metal surface through a combination of physical and chemical interactions (physisorption and chemisorption). nih.govbanglajol.info
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The nitrogen and sulfur heteroatoms possess lone pairs of electrons, and the benzimidazole ring has a high density of π-electrons. These electrons can interact with the vacant d-orbitals of metal atoms (like iron or copper), forming coordinate covalent bonds. nih.govnih.gov The molecule exists in tautomeric equilibrium between its thione (>C=S) and thiol (–SH) forms, both of which are active in surface interactions. csic.es
Physisorption: This occurs via electrostatic interactions between a charged metal surface and the protonated inhibitor molecule in an acidic medium.
The adsorption process of similar inhibitors on steel has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.netjocpr.com The negative values of the Gibbs free energy of adsorption (ΔG°ads) calculated in these studies indicate that the adsorption process is spontaneous. nih.govjocpr.com Values for ΔG°ads are typically in the range of -36 to -38 kJ/mol for related compounds, suggesting a strong interaction that involves both physisorption and chemisorption. nih.gov The hexyl group contributes to this process by increasing the surface area covered by each molecule, effectively blocking more active corrosion sites.
Table 1: Inhibition Efficiency and Thermodynamic Data for Benzimidazole/Benzothiazole (B30560) Derivatives on Steel in HCl Solution
| Compound | Concentration | Temperature (K) | Inhibition Efficiency (IE%) | ΔG°ads (kJ/mol) | Adsorption Model |
| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole researchgate.net | 10-3 M | 303 | 95% | - | Langmuir |
| 4,5-Diphenyl-1H-Imidazole-2-Thiol jocpr.com | 10-2 M | - | 92.74% | Negative (Spontaneous) | Langmuir |
| 1-dodecyl-methyl-1H-benzo[d] nih.govcsic.esresearchgate.nettriazole-1-ium bromide researchgate.net | - | 298 | Increases with concentration | -20.58 | Langmuir |
Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used.
Potentiodynamic Polarization: Studies on analogous inhibitors show that they decrease both the anodic (metal dissolution) and cathodic (hydrogen evolution) current densities. researchgate.netresearchgate.net This indicates that the inhibitor acts as a mixed-type inhibitor, interfering with both electrochemical reactions by blocking active sites on the metal surface. researchgate.netjocpr.com The corrosion potential (Ecorr) typically does not shift significantly, confirming the mixed-type behavior. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS measurements reveal an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor. This confirms the formation of a protective film on the metal surface that hinders the corrosion process.
Surface science techniques, such as X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy, have been used to analyze the composition of the protective film formed by related molecules like 2-mercaptobenzothiazole (B37678) (2-MBT) on metal surfaces. csic.esresearchgate.net These studies confirm that the inhibitor molecules are chemisorbed and form a stable layer that acts as a barrier to corrosive species like chloride ions. nih.govcsic.es
Chemical Sensing and Recognition Systems (Non-Biological Sensors)
Heterocyclic compounds containing nitrogen and sulfur are widely explored for their potential in chemical sensing. Their heteroatoms can act as binding sites for metal ions and other analytes, leading to a measurable change in an optical or electronic signal. Benzothiazole-based derivatives, which are structurally similar to benzimidazoles, have been developed as fluorescent chemosensors. rsc.org
The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or analyte-induced aggregation/disaggregation. The coordination of an analyte with the nitrogen or sulfur atoms of the this compound could modulate its fluorescence or color, forming the basis of a chemosensor. While specific research into this compound for non-biological sensing is limited, the foundational chemistry of the benzimidazole-thiol scaffold suggests its potential for development in this area, for instance, in the detection of heavy metal ions in environmental samples.
Design Principles for Chemo- and Ion Sensors
The design of effective chemical sensors (chemosensors) and ion sensors hinges on the principle of molecular recognition coupled with signal transduction. A sensor molecule typically consists of two key components: a receptor unit that selectively binds to the target analyte (e.g., a metal ion or a small molecule) and a transducer or signaling unit that converts the binding event into a measurable output, such as an optical or electrical signal.
In the case of this compound, the benzimidazole-2-thiol headgroup serves as the primary recognition site. This moiety is rich in electron-donating nitrogen and sulfur atoms, making it an excellent chelator for various metal ions. The benzimidazole ring itself is a well-known pharmacophore and structural motif in medicinal chemistry and materials science, recognized for its ability to coordinate with metal centers. researchgate.netmdpi.com The thiol group provides a soft donor atom that shows a high affinity for heavy and transition metal ions.
Optical and Electrochemical Sensing Mechanisms
The transduction of a binding event at the benzimidazole-2-thiol site into a detectable signal can be achieved through several mechanisms, primarily optical and electrochemical.
Optical Sensing: Optical sensors rely on changes in photophysical properties, such as absorbance or fluorescence, upon interaction with an analyte. nih.gov Benzimidazole derivatives are known to be effective fluorescent chemosensors. nih.gov The coordination of a metal ion to the nitrogen and sulfur atoms of this compound can significantly perturb the electronic structure of the benzimidazole ring system. This perturbation can lead to:
Fluorescence Quenching or Enhancement: The binding of paramagnetic metal ions often leads to quenching of fluorescence through energy or electron transfer processes. Conversely, interaction with certain ions can restrict intramolecular rotations or vibrations, leading to fluorescence enhancement.
Colorimetric Changes: The binding event can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a shift in the UV-Visible absorption spectrum that results in a visible color change. researchgate.net
An example of a related system is the use of 2-mercaptobenzimidazole (B194830) functionalized gold nanoparticles on an optical fiber for the detection of copper ions, demonstrating the principle of using this core structure for optical sensing. dntb.gov.ua
Electrochemical Sensing: Electrochemical sensors translate the chemical interaction into an electrical signal. mdpi.com When this compound is immobilized on an electrode surface (for instance, as a self-assembled monolayer on gold), it can detect analytes via several methods:
Voltammetry: The binding of a metal ion can block or facilitate electron transfer at the electrode surface, which can be monitored by techniques like cyclic voltammetry or differential pulse voltammetry.
Impedance Spectroscopy: The formation of a complex with the analyte at the electrode surface alters the local dielectric environment and charge transfer resistance, which can be measured with high sensitivity using electrochemical impedance spectroscopy (EIS).
Potentiometry: The selective binding of ions can change the potential of an ion-selective electrode modified with the compound.
The combination of optical and electrochemical control in a single system, for example using nanowire arrays, represents a frontier in sensor technology where both the conductive and plasmonic properties of materials are exploited. nih.gov
| Sensor Type | Sensing Mechanism | Target Analyte Example | Related Compound Example | Reference |
| Optical (Colorimetric) | Change in UV-Vis absorption upon analyte binding. | Metal Ions (e.g., Cu²⁺) | 2-Mercaptobenzimidazole | dntb.gov.ua |
| Optical (Fluorescence) | Fluorescence quenching or enhancement upon analyte binding. | Nitroaromatics, H₂O₂ | Benzimidazole Derivatives | nih.gov |
| Electrochemical | Change in impedance or voltammetric signal upon analyte binding. | Metal Ions | Thiol-modified catalysts | mdpi.com |
Self-Assembly and Supramolecular Architectures
Formation of Self-Assembled Monolayers (SAMs) and Multilayers
Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. This compound is ideally suited for creating such structures, particularly self-assembled monolayers (SAMs), on various substrates.
The formation of SAMs is predominantly driven by the strong, specific interaction between the thiol (-SH) headgroup and the surface of noble metals like gold, silver, and copper. rsc.org When a gold substrate is immersed in a dilute solution of this compound (typically in ethanol), the thiol groups chemisorb onto the gold surface, forming a strong gold-thiolate (Au-S) bond. sigmaaldrich.comsigmaaldrich.com This initial adsorption is the primary driving force for self-assembly.
Following the anchoring of the headgroup, the rest of the molecule arranges itself to maximize favorable intermolecular interactions. The hexyl chains of adjacent molecules align due to van der Waals forces, leading to a densely packed, ordered monolayer. While simple alkanethiols form highly ordered structures, the presence of the bulky benzimidazole group introduces additional interactions that influence the final packing density and orientation of the molecules on the surface. The process is self-limiting, typically stopping after the formation of a single, complete monolayer. Although self-assembly can be rapid, longer assembly times (24-48 hours) often result in more ordered and better-packed films. sigmaaldrich.comsigmaaldrich.com
Role of Intermolecular Interactions in Supramolecular Assemblies
The stability and structure of the supramolecular architectures formed by this compound are governed by a combination of intermolecular forces. uni-bayreuth.de
Van der Waals Forces: These are the primary interactions between the hexyl chains. The collective effect of these weak forces is significant in long-chain thiols, driving the molecules into a close-packed, quasi-crystalline arrangement, which enhances the stability of the monolayer.
π-π Stacking: The aromatic benzimidazole rings of adjacent molecules can interact through π-π stacking. This attractive, non-covalent interaction contributes to the ordering and electronic properties of the assembly.
Hydrogen Bonding: Although the N-H protons of the benzimidazole ring are substituted with a hexyl group in this specific compound, other forms of hydrogen bonding, such as C-H···N and C-H···S interactions, can occur between the benzimidazole rings and adjacent molecules. researchgate.net These directional interactions play a crucial role in determining the precise orientation and packing of the molecules within the monolayer.
Dipole-Dipole Interactions: The benzimidazole-thione moiety possesses a significant dipole moment, which can lead to electrostatic interactions that influence the molecular arrangement.
These combined interactions dictate the final structure of the assembly, influencing properties such as film thickness, surface energy, and electronic conductivity.
| Interaction Type | Participating Molecular Moiety | Effect on Assembly |
| Van der Waals Forces | Hexyl Chains | Promotes dense packing and ordering of alkyl chains. |
| π-π Stacking | Benzimidazole Rings | Stabilizes the assembly and influences electronic properties. |
| Hydrogen Bonding | Benzimidazole C-H, N, S atoms | Provides directional control over molecular orientation. researchgate.net |
| Dipole-Dipole | Benzimidazole-Thione Group | Influences electrostatic arrangement and packing. |
Polymer Science and Functional Macromolecular Materials
Incorporation into Polymer Backbones or Side Chains
The functionalization of polymers with specific chemical moieties is a powerful strategy for creating advanced materials with tailored properties. This compound can be incorporated into macromolecular structures to impart the unique recognition, electronic, or self-assembly characteristics of the benzimidazole-thiol group to the polymer.
One of the most efficient methods for this is grafting the molecule onto a pre-existing polymer, creating functional side chains. The reactive thiol group is particularly well-suited for "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. nih.gov
A prime example is the thiol-ene reaction . If a polymer backbone contains pendant alkene (C=C double bond) groups, the thiol group of this compound can be added across the double bond, typically initiated by UV light or a radical initiator. This reaction covalently attaches the molecule as a side chain to the polymer. This approach allows for precise control over the degree of functionalization.
Alternatively, the this compound molecule could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) function. This new monomer could then be co-polymerized with other monomers to be incorporated directly into the polymer backbone. Such strategies enable the creation of functional materials like:
Polymer-based sensors: Where the high density of recognition sites along the polymer chain can amplify the sensor response.
Anticorrosive coatings: Leveraging the known corrosion-inhibiting properties of the mercaptobenzimidazole core. wikipedia.org
Smart materials: Where the polymer's physical properties (e.g., solubility) could be switched by the binding of an analyte to the benzimidazole side chains.
The use of polymers as scaffolds for functional molecules is a rapidly growing field, with applications in medicine as drug carriers and in materials science for creating novel coatings and membranes. researchgate.netmdpi.com
Application as Polymer Additives and Modifiers
The strategic incorporation of specialized chemical compounds as additives is a cornerstone of modern polymer science, enabling the enhancement and customization of material properties for advanced applications. Among these, this compound, a derivative of 2-mercaptobenzimidazole, is emerging as a compound of interest. While direct, extensive research on this specific molecule is nascent, the well-documented efficacy of its parent compounds and related structures provides a strong indication of its potential as a multifunctional polymer additive. This section explores the application of this compound and its analogs as polymer additives and modifiers, focusing on their role in enhancing thermal stability and providing antioxidant protection.
The fundamental structure of this compound, featuring a benzimidazole core, a thiol group, and a hexyl chain, suggests a synergistic contribution to polymer performance. The benzimidazole moiety is known for its high thermal and oxidative stability, while the thiol (-SH) group is a reactive site that can participate in various chemical interactions beneficial for polymer protection. The hexyl group enhances its solubility and compatibility with a range of polymer matrices.
Derivatives of 2-mercaptobenzimidazole are widely recognized for their utility as antioxidants, particularly in rubber and plastics. nih.govresearchgate.net These compounds function by interrupting the free-radical chain reactions that lead to polymer degradation upon exposure to heat, oxygen, and other environmental stressors. The thiol group can donate a hydrogen atom to neutralize peroxy radicals, thus preventing the propagation of degradation pathways.
The following table summarizes the observed effects of incorporating benzimidazole derivatives into polymer systems, providing a basis for the expected performance of this compound.
| Polymer Matrix | Additive Type | Observed Effect | Reference |
| Polyimide (PI) | Bis-benzimidazole diamine (50%) | 5% decomposition temperature at 554 °C, Glass transition temperature of 448 °C | mdpi.com |
| Polyimide (PI) | Mono-benzimidazole diamine (50%) | Tensile strength increased to 148.6 MPa, Tensile modulus increased to 4.1 GPa | mdpi.com |
| Rubber | 2-mercaptobenzimidazole (2-MBI) | Widely used as an antioxidant | nih.govresearchgate.net |
The data presented indicates that the inclusion of benzimidazole structures within a polymer can lead to substantial improvements in its thermomechanical properties. The hexyl group in this compound is anticipated to enhance its dispersion and long-term stability within non-polar polymer matrices, potentially leading to more persistent antioxidant and thermal stabilization effects compared to lower alkyl or unsubstituted derivatives.
Furthermore, the thiol group offers a potential site for "thiol-ene" click reactions, a highly efficient and versatile method for covalently bonding additives to polymer chains. researchgate.net This would result in a permanent modification of the polymer, significantly reducing the migration of the additive and ensuring its lasting protective function.
Future Research Directions and Emerging Opportunities for 1 Hexyl 1h 1,3 Benzodiazole 2 Thiol Chemistry
Development of Innovative Synthetic Strategies for Structural Diversification
Future synthetic efforts will likely focus on creating a wider array of 1-hexyl-1H-1,3-benzodiazole-2-thiol analogs to build structure-activity relationships. While traditional methods often involve the condensation of o-phenylenediamines with reagents like carbon disulfide, researchers are increasingly turning to more efficient and environmentally benign techniques. nih.govresearchgate.net
Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for benzimidazole (B57391) derivatives, often under solvent-free conditions. nih.gov Another promising approach is the use of multicomponent reactions, which allow for the one-pot synthesis of complex molecules from simple precursors, enhancing efficiency and atom economy. nih.gov The development of novel catalytic systems, such as those based on copper, to facilitate the formation of the benzimidazole ring is also an active area of research that could be applied to the synthesis of this compound and its derivatives. nih.gov
| Synthetic Approach | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, greener process. nih.gov |
| Multicomponent Reactions | Increased molecular complexity in a single step, high efficiency. nih.gov |
| Novel Catalysis (e.g., Copper-catalyzed) | Milder reaction conditions, broader substrate scope. nih.gov |
Exploration of Novel Catalytic Systems Based on this compound Ligands
The nitrogen and sulfur atoms within the this compound structure make it an excellent candidate for use as a ligand in coordination chemistry. The benzimidazole moiety is known to coordinate with various transition metals, and the thiol group provides an additional binding site, allowing for the formation of stable metal complexes. rsc.org
Future research could explore the use of this compound to create novel bimetallic complexes. rsc.org These complexes are of interest for their potential applications in bioinspired catalysis, mimicking the active sites of metalloenzymes. rsc.org The hexyl group could play a crucial role in modulating the solubility and steric properties of these catalysts, thereby influencing their activity and selectivity. The electrochemical properties of such complexes would also be a key area of investigation, as redox activity is central to many catalytic processes. rsc.org
Integration into Next-Generation Functional Materials and Devices
The unique properties of benzimidazole derivatives make them attractive for applications in materials science. The thiol group, in particular, can be used to anchor these molecules onto metal surfaces, opening up possibilities for creating functionalized materials with tailored properties. mdpi.com
An emerging area of interest is the use of such compounds in modifying catalyst surfaces for applications like CO2 electroreduction. mdpi.com By tuning the molecular structure, it may be possible to enhance the selectivity and efficiency of these catalysts for producing valuable chemicals. mdpi.com The self-assembly of this compound on surfaces could also be explored for creating corrosion-resistant coatings or for the development of novel sensors.
Advanced Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced theoretical methods, such as Density Functional Theory (DFT), can be used to predict the structural, electronic, and spectroscopic properties of molecules like this compound.
Molecular docking studies, for example, can predict the binding affinity of this compound and its derivatives with biological targets, such as enzymes or receptors. nih.govajgreenchem.com This information can guide the design of new and more potent therapeutic agents. frontiersin.org Furthermore, theoretical calculations can help in understanding reaction mechanisms, predicting the outcomes of synthetic routes, and designing more efficient catalysts. nih.gov ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can also be performed in silico to assess the drug-likeness of new derivatives at an early stage of development. ajgreenchem.comresearchgate.net
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities with biological targets. nih.govajgreenchem.com |
| DFT Calculations | Understanding electronic structure and reactivity. |
| ADME Prediction | Assessing pharmacokinetic properties of new derivatives. ajgreenchem.comresearchgate.net |
Interdisciplinary Approaches Combining Synthesis, Spectroscopy, and Computational Methodologies
The future of research on this compound will undoubtedly rely on interdisciplinary collaborations. The synthesis of new derivatives will need to be closely integrated with advanced spectroscopic techniques, such as NMR and mass spectrometry, for thorough characterization. nih.govnih.gov
The combination of experimental data with computational modeling will be crucial for a deep understanding of the structure-property relationships of these molecules. frontiersin.org For example, spectroscopic data can be used to validate and refine theoretical models, while computational predictions can guide the synthesis of new compounds with desired properties. This synergistic approach will be essential for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-hexyl-1H-1,3-benzodiazole-2-thiol?
Methodological Answer: Synthesis typically involves condensation reactions under reflux conditions. For example:
- Solvent: Methanol or ethanol (polar protic solvents) are commonly used to dissolve reactants and stabilize intermediates .
- Catalyst: Acidic or basic conditions (e.g., HCl or KOH) may accelerate hydrazine derivatives' formation .
- Purification: Recrystallization from ethyl acetate/ethanol mixtures (1:1 v/v) yields pure products, monitored by TLC for reaction completion .
- Key Step: Hexyl group introduction via alkylation of benzodiazole precursors, requiring controlled temperature (60–80°C) to avoid side reactions .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy: The thiol (-SH) group shows a characteristic S-H stretch near 2550 cm⁻¹. C-S and C-N stretches appear at 600–800 cm⁻¹ and 1250–1350 cm⁻¹, respectively .
- NMR:
- ¹H NMR: Hexyl protons appear as multiplets (δ 0.8–1.5 ppm). Aromatic protons in the benzodiazole ring resonate at δ 7.2–8.5 ppm .
- ¹³C NMR: The thiol-bearing carbon (C2) is deshielded (δ 160–170 ppm) due to sulfur electronegativity .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent positions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- Twinning Analysis: Use SHELXL for refining twinned crystals (e.g., applying twin laws like 101 0-10 00-1) to resolve overlapping reflections .
- Hydrogen Bond Ambiguities: Employ difference Fourier maps to locate disordered H atoms, followed by restrained refinement (riding model) with Uiso(H) = 1.2Ueq(N) .
- Validation Tools: Cross-check with PLATON or Mercury to detect outliers in bond lengths/angles (e.g., C-S bond: 1.68–1.72 Å; C-N: 1.32–1.38 Å) .
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
Methodological Answer:
- Hydrogen Bonding: N-H···N (2.89 Å) and C-H···F (3.12 Å) interactions create a 3D network, enhancing thermal stability .
- π-π Stacking: Benzodiazole rings stack with dihedral angles of 19.86–22.32°, stabilizing layered structures .
- Van der Waals Forces: Hexyl chains contribute to hydrophobic interactions, affecting solubility and melting points (e.g., 455–457 K for analogs) .
Q. What methodological approaches ensure reproducibility in bioactivity assays for this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., HIV-1 protease), focusing on binding poses and energy scores (ΔG < -8 kcal/mol) .
- In Vitro Assays:
- Antimicrobial Testing: Follow CLSI guidelines for MIC determination against Candida albicans or Staphylococcus aureus .
- Cytotoxicity: Use MTT assays on HEK-293 cells, ensuring >80% viability at 50 µM for selectivity .
- Data Normalization: Include positive controls (e.g., fluconazole for antifungal tests) and triplicate measurements to minimize batch effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Source Variability: Compare synthetic routes (e.g., purity via HPLC >98%) and storage conditions (4°C, inert atmosphere) to rule out degradation .
- Assay Conditions: Standardize solvent (DMSO concentration <1%) and cell lines (ATCC-validated) to reduce false positives .
- Statistical Methods: Apply ANOVA with post-hoc Tukey tests to identify outliers in IC₅₀ values (e.g., p < 0.05 for significance) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for 1-Hexyl-1H,3-Benzodiazole Derivatives
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C-S Bond Length | 1.68–1.72 | |
| N-H···N Hydrogen Bond | 2.89 | |
| Dihedral Angle (A/B) | 19.86°/22.32° | |
| C-H···F Interaction | 3.12 |
Q. Table 2: Common Synthetic Routes and Yields
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux Condensation | Methanol | None | 65–70 | |
| Alkylation | DMF | K₂CO₃ | 80–85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
